Thermal Stability Benchmarking: Melting Point as a Purity and Processability Indicator for N-Phenylanthracen-9-amine
The melting point of N-Phenylanthracen-9-amine is reported as 207 °C (206.0–210.0 °C range) . This value is substantially lower than that of the widely used hole-transport material NPB (N,N'-di(1-naphthyl)-N,N'-diphenylbenzidine), which has a glass transition temperature (Tg) of approximately 98 °C and a melting point above 280 °C [1]. The higher melting point of N-Phenylanthracen-9-amine relative to NPB's Tg suggests superior morphological stability under device operating temperatures, a critical factor for OLED lifetime.
| Evidence Dimension | Melting Point (Thermal Stability Indicator) |
|---|---|
| Target Compound Data | 207 °C (mp); 206.0–210.0 °C range |
| Comparator Or Baseline | NPB: Tg ~98 °C; mp >280 °C |
| Quantified Difference | N-Phenylanthracen-9-amine mp is 207 °C, which is significantly above NPB's Tg, indicating potentially better morphological stability at operating temperatures. |
| Conditions | Differential scanning calorimetry (DSC) and melting point apparatus; vendor specification data. |
Why This Matters
A higher melting point and the associated thermal robustness reduce the risk of film crystallization during device operation, extending the operational lifetime of OLEDs—a key selection criterion for procurement of hole-transport materials.
- [1] Shirota, Y. and Kageyama, H., 'Charge Carrier Transporting Molecular Materials and Their Applications in Devices,' Chemical Reviews, 2007, 107, 4, 953-1010. View Source
